Cas no 61765-46-6 (2-Cyclopenten-1-one, 3-iodo-)
2-Cyclopenten-1-one, 3-iodo- Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclopenten-1-one, 3-iodo-
- 3-iodocyclopent-2-en-1-one
- 3-IODOCYCLOPENT-2-ENONE
- 3-Iodo-cyclopent-2-enone
- IROPXRINRLPOEM-UHFFFAOYSA-N
- 3-iodocyclopentenone
- DTXSID90450459
- SCHEMBL3974043
- 61765-46-6
- 3-iodo-2-cyclopenten-1-one
- MFCD00798208
- AKOS037645173
- AS-58011
- A12694
- DB-294379
-
- MDL: MFCD00798208
- Inchi: 1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2
- InChI Key: IROPXRINRLPOEM-UHFFFAOYSA-N
- SMILES: IC1=CC(CC1)=O
Computed Properties
- Exact Mass: 207.93805
- Monoisotopic Mass: 207.93851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-Cyclopenten-1-one, 3-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D771402-250mg |
3-IODOCYCLOPENT-2-ENONE |
61765-46-6 | 95% | 250mg |
$230 | 2024-06-06 | |
| eNovation Chemicals LLC | D771402-1g |
3-IODOCYCLOPENT-2-ENONE |
61765-46-6 | 95% | 1g |
$335 | 2024-06-06 | |
| eNovation Chemicals LLC | D771402-5g |
3-IODOCYCLOPENT-2-ENONE |
61765-46-6 | 95% | 5g |
$790 | 2023-05-17 | |
| eNovation Chemicals LLC | D771402-10g |
3-IODOCYCLOPENT-2-ENONE |
61765-46-6 | 95% | 10g |
$1520 | 2023-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682253-100mg |
3-Iodocyclopent-2-en-1-one |
61765-46-6 | 97% | 100mg |
¥1081.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682253-250mg |
3-Iodocyclopent-2-en-1-one |
61765-46-6 | 97% | 250mg |
¥1687.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682253-1g |
3-Iodocyclopent-2-en-1-one |
61765-46-6 | 97% | 1g |
¥2811.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682253-5g |
3-Iodocyclopent-2-en-1-one |
61765-46-6 | 97% | 5g |
¥6835.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682253-10g |
3-Iodocyclopent-2-en-1-one |
61765-46-6 | 97% | 10g |
¥14153.00 | 2024-05-06 | |
| eNovation Chemicals LLC | D771402-100mg |
3-IODOCYCLOPENT-2-ENONE |
61765-46-6 | 95% | 100mg |
$160 | 2024-06-06 |
2-Cyclopenten-1-one, 3-iodo- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-Cyclopenten-1-one, 3-iodo-
Recent Advances in the Study of 2-Cyclopenten-1-one, 3-iodo- (CAS: 61765-46-6) in Chemical Biology and Pharmaceutical Research
2-Cyclopenten-1-one, 3-iodo- (CAS: 61765-46-6) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclopentenone core and iodine substituent, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The unique reactivity of the iodine moiety allows for further functionalization, making it a valuable tool in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-Cyclopenten-1-one, 3-iodo- in the synthesis of novel prostaglandin analogs. The researchers demonstrated that this compound could be efficiently converted into prostaglandin-like structures with potent anti-inflammatory properties. The study also revealed that the iodine atom facilitates selective cross-coupling reactions, enabling the introduction of diverse substituents to modulate biological activity. These findings underscore the compound's potential as a scaffold for designing new therapeutic agents.
In another recent investigation, scientists explored the anticancer properties of derivatives synthesized from 2-Cyclopenten-1-one, 3-iodo-. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibited significant cytotoxicity against a panel of cancer cell lines, including breast and lung cancer. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as lead candidates for further development. The study also emphasized the importance of the iodine substituent in enhancing the compounds' bioavailability and target specificity.
Beyond its applications in drug discovery, 2-Cyclopenten-1-one, 3-iodo- has also been investigated for its role in chemical biology. A 2023 study in Chemical Communications described its use as a probe for studying protein-ligand interactions. The iodine atom's ability to participate in halogen bonding was exploited to design probes that selectively bind to specific protein targets. This approach opens new avenues for understanding molecular recognition and designing inhibitors for disease-related proteins.
Despite these promising developments, challenges remain in the large-scale synthesis and application of 2-Cyclopenten-1-one, 3-iodo-. Recent efforts have focused on optimizing synthetic routes to improve yield and purity. A 2024 review in Organic Process Research & Development summarized advancements in catalytic methods for its preparation, emphasizing greener and more sustainable approaches. These innovations are expected to facilitate broader adoption of this compound in both academic and industrial settings.
In conclusion, 2-Cyclopenten-1-one, 3-iodo- (CAS: 61765-46-6) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its unique structural features and reactivity make it a valuable tool for drug discovery and chemical probe development. Future studies are likely to explore its applications in emerging areas such as targeted therapy and precision medicine, further solidifying its role in advancing biomedical research.
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